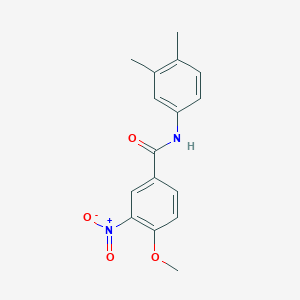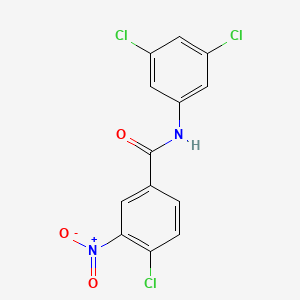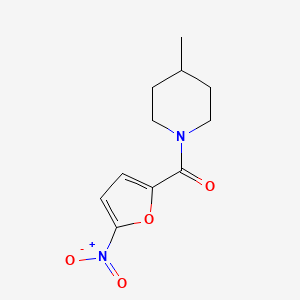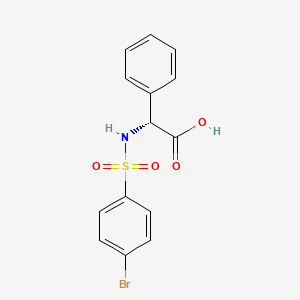
Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the aromatic ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate typically involves the reaction of 2-fluoro-5-nitroaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and distillation further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water
Major Products Formed
Reduction: 2-(2-fluoro-5-aminoanilino)-2-oxoacetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(2-fluoro-5-nitroanilino)-2-oxoacetic acid and ethanol
Scientific Research Applications
Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. The ester group can be hydrolyzed to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate can be compared with other similar compounds such as:
2-Fluoro-5-nitroaniline: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate: Contains a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Ethyl 2-(2-fluoro-5-aminoanilino)-2-oxoacetate:
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties to the molecule.
Properties
Molecular Formula |
C10H9FN2O5 |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9FN2O5/c1-2-18-10(15)9(14)12-8-5-6(13(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
YEDIVEXFFHQTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021398.png)

![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)

![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)

![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)


![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B11021469.png)
